molecular formula C20H22Cl2N6O2 B2841759 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-37-7

7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2841759
CAS RN: 887030-37-7
M. Wt: 449.34
InChI Key: CGIHFDINECYSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H22Cl2N6O2 and its molecular weight is 449.34. The purity is usually 95%.
BenchChem offers high-quality 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A series of arylpiperazine derivatives of purine-2,6-dione, including compounds similar to the specified chemical structure, have been studied for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have shown potential psychotropic activity, particularly displaying antidepressant-like and anxiolytic-like effects in animal models. The modification of arylalkyl/allyl substituents in the purine-2,6-dione structure opens up possibilities for designing new ligands for serotonin receptors, which could have therapeutic implications in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Analgesic Properties

Derivatives of purine-2,6-dione, structurally related to the specified compound, have been investigated for their analgesic properties. These compounds have shown significant analgesic activity in animal models, with certain derivatives being more effective than reference drugs. This suggests that modifications in the purine-2,6-dione structure can lead to new classes of analgesic and anti-inflammatory agents, which could contribute to the development of novel pain management therapies (Zygmunt et al., 2015).

Molecular Docking and Binding Studies

Molecular docking and spectroscopic studies of compounds structurally similar to the specified chemical have provided insights into their binding mechanisms and interactions with biological targets. These studies have revealed the reactive sites for electrophilic and nucleophilic attacks within the molecule, aiding in the understanding of its biological activity and potential therapeutic applications (Murugesan et al., 2021).

Anticonvulsant Properties

Research on derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, related to the specified chemical structure, has shown anticonvulsant activity in animal models. These findings suggest that the modification of the purine-2,6-dione scaffold can lead to the development of new anticonvulsant agents, which could be beneficial for the treatment of epilepsy and related seizure disorders (Obniska & Jurczyk, 2005).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of novel derivatives of purine-2,6-dione have been explored, focusing on their potential as organic substrates in various chemical reactions. These studies contribute to the broader understanding of the chemical properties and reactivity of purine-2,6-dione derivatives, which can have implications in medicinal chemistry and drug design (Liebscher & Jin, 1999).

properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N6O2/c1-3-6-26-7-9-27(10-8-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-4-5-14(21)15(22)11-13/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHFDINECYSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-allylpiperazin-1-yl)-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.